![molecular formula C15H29NO3 B2367510 Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate CAS No. 191725-50-5](/img/structure/B2367510.png)
Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate
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Description
“Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H29NO3 . It is used in various chemical reactions and has a molecular weight of 271.4 .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate” has been analyzed using various techniques. The InChI code for this compound is 1S/C15H29NO3/c1-15(2,3)19-14(18)16-10-8-13(9-11-16)7-5-4-6-12-17/h13,17H,4-12H2,1-3H3 .Physical And Chemical Properties Analysis
“Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate” is a powder at room temperature . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis as an Intermediate for Biologically Active Compounds : Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a variant of Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate, is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material. This compound is significant as an intermediate in the synthesis of crizotinib, a biologically active compound (Kong et al., 2016).
Crystal Structure and Molecular Packing : X-ray studies of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a related compound, reveal its crystal structure and molecular packing, driven by strong O-H...O=C hydrogen bonds. This compound undergoes structural changes to form tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate (Didierjean et al., 2004).
Synthetic Routes and Applications
Key Intermediate in Drug Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a compound closely related to Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate, is the key intermediate in the synthesis of Vandetanib, demonstrating its importance in pharmaceutical synthesis (Wang et al., 2015).
Synthesis of Small Molecule Anticancer Drugs : Another variant, Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, is an important intermediate for small molecule anticancer drugs. The synthesis method established for this compound highlights its potential in developing novel anti-tumor inhibitors (Zhang et al., 2018).
Common Precursor for Polyhydroxylated Piperidines : (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is a common precursor for the synthesis of various polyhydroxylated piperidines, suggesting a similar application for Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate in synthesizing related compounds (Ramalingam et al., 2012).
Preparation of Bicyclic Systems : The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone leads to the formation of N-Boc piperidine derivatives fused with oxygen heterocycles, showcasing the versatility of similar compounds in synthesizing complex bicyclic systems (Moskalenko & Boev, 2014).
Synthesis of Enantiopure Amino Acid Derivatives : Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, which share structural similarities with Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate, are used in the synthesis of enantiopure amino acid derivatives like 4-hydroxypipecolate and 4-hydroxylysine, indicating potential applications in synthesizing stereoselective amino acids (Marin et al., 2004).
properties
IUPAC Name |
tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3/c1-15(2,3)19-14(18)16-10-8-13(9-11-16)7-5-4-6-12-17/h13,17H,4-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIQIRHJTHCWLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate | |
CAS RN |
191725-50-5 |
Source
|
Record name | tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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